molecular formula C7H10N2O2 B14604911 1-Nitrocyclohexane-1-carbonitrile CAS No. 58102-55-9

1-Nitrocyclohexane-1-carbonitrile

Cat. No.: B14604911
CAS No.: 58102-55-9
M. Wt: 154.17 g/mol
InChI Key: PEZZUIKUUFKDLX-UHFFFAOYSA-N
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Description

1-Nitrocyclohexane-1-carbonitrile is an organic compound characterized by a nitro group and a nitrile group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cyclohexane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration. The nitrile group can be introduced through a reaction with cyanogen bromide or by dehydration of an amide precursor using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen with a palladium catalyst.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Amides, carboxylic acids.

Scientific Research Applications

1-Nitrocyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitrocyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The nitrile group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Nitrocyclohexane-1-carbonitrile is unique due to the presence of both nitro and nitrile groups, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

CAS No.

58102-55-9

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-nitrocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H10N2O2/c8-6-7(9(10)11)4-2-1-3-5-7/h1-5H2

InChI Key

PEZZUIKUUFKDLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)[N+](=O)[O-]

Origin of Product

United States

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